(4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate
Overview
Description
4-Bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is a complex organic compound that features a bromobenzyl group, a benzoylamino group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate typically involves multiple steps:
Formation of 4-bromobenzyl bromide: This can be achieved by the bromination of toluene under free radical conditions.
Synthesis of 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate: This intermediate can be prepared through the reaction of pyrrolidine with benzoyl chloride, followed by oxidation to introduce the keto group.
Coupling Reaction: The final step involves the coupling of 4-bromobenzyl bromide with 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The keto group can be reduced to an alcohol, and the benzoylamino group can undergo oxidation.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone can be used to replace the bromine atom with an iodine atom.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the keto group.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis.
Major Products
Substitution: Formation of 4-iodobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate.
Reduction: Formation of 4-bromobenzyl 1-(benzoylamino)-5-hydroxy-3-pyrrolidinecarboxylate.
Oxidation: Formation of (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate with an oxidized benzoylamino group.
Hydrolysis: Formation of 4-bromobenzyl alcohol and 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylic acid.
Scientific Research Applications
Chemistry
In organic synthesis, (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
This compound can be used in the study of enzyme interactions and protein-ligand binding due to its potential to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In materials science, this compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the benzoylamino group can form hydrogen bonds with amino acid residues. The pyrrolidine ring can provide structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl bromide: A simpler compound with similar reactivity but lacking the additional functional groups.
1-(Benzoylamino)-5-oxo-3-pyrrolidinecarboxylate: Lacks the bromobenzyl group, resulting in different reactivity and applications.
4-Iodobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate: Similar structure but with an iodine atom instead of bromine, leading to different chemical properties.
Uniqueness
4-Bromobenzyl 1-(benzoylamino)-5-oxo-3-pyrrolidinecarboxylate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(4-bromophenyl)methyl 1-benzamido-5-oxopyrrolidine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4/c20-16-8-6-13(7-9-16)12-26-19(25)15-10-17(23)22(11-15)21-18(24)14-4-2-1-3-5-14/h1-9,15H,10-12H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTANULXABATKNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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